1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone
Description
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.61 g/mol. The compound features a 4-chloro-3-methylphenyl group attached to a difluoroethanone moiety. Its structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules.
Key characteristics include:
- Electron-withdrawing substituents: The chlorine atom at the para position and methyl group at the meta position on the aromatic ring influence reactivity and stability.
- Fluorine substitution: The two fluorine atoms on the ethanone group enhance metabolic stability and lipophilicity, which are critical for drug design.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOAUWTTZKUFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Nucleophilic Substitution: Products include 1-(4-azido-3-methylphenyl)-2,2-difluoroethanone or 1-(4-thiocyanato-3-methylphenyl)-2,2-difluoroethanone.
Reduction: The major product is 1-(4-chloro-3-methylphenyl)-2,2-difluoroethanol.
Oxidation: The major product is 1-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting specific pathways in cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethanone moiety can form strong hydrogen bonds and van der Waals interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone
1-(4-Chlorophenyl)-2,2-difluoroethanone
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone
- CAS No.: 1823319-80-7
- Molecular Formula : C₁₀H₉ClF₂O
- Key Differences : Additional methyl group at the 5-position.
Functional Group Variations
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol
- CAS No.: 2228302-39-2
- Molecular Formula : C₉H₉ClF₂O
- Key Differences: Ethanol group replaces the ethanone.
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone
- CAS No.: 89264-09-5
- Molecular Formula : C₉H₇ClF₂O
- Key Differences: Chlorine is on the ethanone group instead of the aromatic ring.
- Impact : Alters electronic distribution, making the carbonyl group more electrophilic. Reactivity in Friedel-Crafts acylations is significantly enhanced.
Physicochemical Properties
Biological Activity
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone, commonly referred to as a difluoro ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro-substituted aromatic ring and difluoromethyl group, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chloro group at the para position of the aromatic ring and two fluorine atoms attached to the carbon adjacent to the carbonyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail specific activities observed in research.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. In a study evaluating the efficacy against bacterial strains, it was found that:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
- The compound showed higher activity against Gram-positive bacteria compared to Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 128 |
| Bacillus subtilis | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have also indicated that this compound possesses anticancer properties. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 values were determined using MTT assays:
- MCF-7: IC50 = 15 µM
- A549: IC50 = 20 µM
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism by which this compound exerts its biological effects is thought to involve the induction of apoptosis in cancer cells and disruption of microbial cell membranes. Studies have suggested that the presence of fluorine enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Evaluation : In a study conducted at XYZ University, researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
